1-(4-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
Description
1-(4-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS: 465538-04-9) is a synthetic propanolamine derivative with a molecular formula of C₁₆H₂₆ClNO₃ and a molecular weight of 315.84 g/mol . Structurally, it features:
- A propan-2-ol backbone with a 4-methoxyphenoxy group at position 1.
- A 4-methylpiperidin-1-yl group (a six-membered nitrogen-containing ring with a methyl substituent) at position 2.
- A hydrochloride salt, enhancing aqueous solubility for pharmaceutical applications.
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-7-9-17(10-8-13)11-14(18)12-20-16-5-3-15(19-2)4-6-16;/h3-6,13-14,18H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBOGICJYFCBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Features of Similar Propanolamine Derivatives
Key Comparative Insights
Structural Variations and Pharmacological Implications
- Chloro-methyl substitution (CAS: 5870-19-9) increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
- Nitrogen-Containing Rings: 4-Methylpiperidine (reference compound) offers steric bulk and moderate basicity, differing from the piperazine ring in CAS: 1215780-51-0, which introduces an additional nitrogen atom for hydrogen bonding . Dexpropranolol’s isopropylamino group (vs. piperidine) simplifies the structure but reduces conformational flexibility .
Physicochemical Properties
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for oral bioavailability.
- Molecular Weight : The reference compound (315.84 g/mol) lies within the optimal range for drug-likeness (300–500 g/mol), unlike benidipine (527.01 g/mol), which may face absorption challenges .
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